![molecular formula C18H16N2O2S B5133080 2-(4-biphenylyloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5133080.png)
2-(4-biphenylyloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
Research into novel bi-heterocycles, including those containing thiazolyl and acetamide groups, has been a focus due to their potential as anti-diabetic and anti-inflammatory agents. These compounds have been synthesized and evaluated for various biological activities, including enzyme inhibition and cytotoxic behavior against selected models (Abbasi et al., 2020).
Synthesis Analysis
The synthesis of these compounds involves multi-step processes, starting with the conversion of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to corresponding acid hydrazide, followed by various reactions to produce the desired bi-heterocyclic compounds. These processes utilize specific reagents and conditions to ensure the formation of the target compounds with high purity (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structures of the synthesized compounds are deduced using spectroscopic techniques such as 1H NMR, 13C NMR, EI MS, and elemental analysis. These techniques provide detailed information on the chemical structure and confirm the successful synthesis of the target compounds (Abbasi et al., 2020).
Chemical Reactions and Properties
The synthesized compounds undergo various chemical reactions, including cyclocondensation and nucleophilic substitution, to form the desired bi-heterocycles. These reactions are crucial for the formation of the compounds' complex structures and for introducing specific functional groups that contribute to their biological activities (Abbasi et al., 2020).
properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-phenylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-11-19-18(23-13)20-17(21)12-22-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCVVJJEKMGAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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